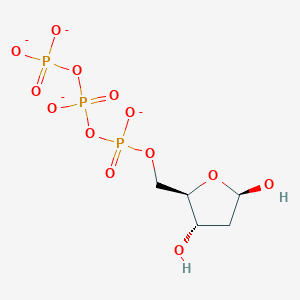

2-Deoxyribose 5-triphosphate(4-)

Description

Properties

Molecular Formula |

C5H9O13P3-4 |

|---|---|

Molecular Weight |

370.04 g/mol |

IUPAC Name |

[[[(2R,3S,5R)-3,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C5H13O13P3/c6-3-1-5(7)16-4(3)2-15-20(11,12)18-21(13,14)17-19(8,9)10/h3-7H,1-2H2,(H,11,12)(H,13,14)(H2,8,9,10)/p-4/t3-,4+,5+/m0/s1 |

InChI Key |

VGYGUKCLUFVVQO-VPENINKCSA-J |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Canonical SMILES |

C1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biochemical Properties of 2'-Deoxynucleoside 5'-Triphosphates (dNTPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynucleoside triphosphates (dNTPs) are the fundamental building blocks for the synthesis of deoxyribonucleic acid (DNA). Each dNTP molecule is a nucleotide derivative composed of three key components: a 2'-deoxyribose sugar, a nitrogenous base (adenine, guanine, cytosine, or thymine), and a chain of three phosphate groups attached to the 5' carbon of the sugar.[1] The term "2-Deoxyribose 5-triphosphate" is a general descriptor for the sugar-phosphate backbone, but in biochemical contexts, the molecule is always linked to a base and is correctly referred to as a 2'-deoxynucleoside 5'-triphosphate.

These molecules are central to life, serving as the substrates for DNA polymerases during replication and repair.[1] The hydrolysis of the high-energy triphosphate bond provides the energy to drive the formation of the phosphodiester backbone of DNA.[1][] Beyond their biological role, dNTPs are indispensable reagents in molecular biology, forming the basis of techniques like the Polymerase Chain Reaction (PCR), DNA sequencing, and cDNA synthesis.[3][4] Furthermore, the metabolism and incorporation of dNTPs and their analogs are critical areas of study in the development of antiviral and anticancer therapeutics.

Molecular Structure and Physicochemical Properties

The defining structural feature of a dNTP is the pentose sugar, 2'-deoxyribose, which lacks a hydroxyl group at the 2' position. This absence of the 2'-hydroxyl group significantly increases the stability of DNA compared to RNA by making it less susceptible to alkaline hydrolysis. The triphosphate moiety is linked to the 5' carbon of the sugar, while one of four nitrogenous bases—adenine (A), guanine (G), cytosine (C), or thymine (T)—is attached to the 1' carbon.

The stability of dNTP solutions is pH-dependent, with an optimal storage pH between 7.5 and 8.2.[5] At higher temperatures (e.g., 95°C) and neutral pH, the triphosphate chain is the least stable component, with hydrolysis to diphosphate being a primary degradation pathway.[6] Commercially, dNTPs are often supplied as sodium or lithium salts; lithium salts can offer greater resistance to repeated freeze-thaw cycles and have bacteriostatic properties.[7]

Data Presentation

Table 1: Physicochemical Properties of Standard Deoxynucleoside Triphosphates

| Property | dATP (Deoxyadenosine) | dCTP (Deoxycytidine) | dGTP (Deoxyguanosine) | dTTP (Deoxythymidine) |

| Molecular Formula (Free Acid) | C₁₀H₁₆N₅O₁₂P₃[8] | C₉H₁₆N₃O₁₃P₃[8] | C₁₀H₁₆N₅O₁₃P₃[8] | C₁₀H₁₇N₂O₁₄P₃[8] |

| Molecular Weight (Free Acid) | 491.18 g/mol [8][9] | 467.15 g/mol [8] | 507.18 g/mol [8] | 482.17 g/mol [8] |

| Molecular Weight (Sodium Salt) | 491.2 g/mol [10][11] | 467.2 g/mol [10][11] | 507.2 g/mol [10][11] | 482.2 g/mol [10][11] |

| Optimal Storage pH | 7.5 - 8.2[5] | 7.5 - 8.2[5] | 7.5 - 8.2[5] | 7.5 - 8.2[5] |

Biosynthesis and Metabolism

Cells maintain a precisely controlled and balanced pool of dNTPs, as both deficiency and excess can lead to increased mutation rates and genomic instability.[12][13] This balance is achieved through two primary metabolic routes: the de novo pathway and the salvage pathway.

-

De Novo Synthesis: This pathway builds nucleotides from simpler precursor molecules like amino acids, carbon dioxide, and ribose-5-phosphate. A critical and highly regulated step is the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) by the enzyme Ribonucleotide Reductase (RNR) . The dNDPs are then phosphorylated to the active dNTP form. RNR activity is tightly coupled to the S phase of the cell cycle to ensure dNTPs are available for DNA replication.[13]

-

Salvage Pathway: This more energy-efficient route recycles preformed nucleosides and bases resulting from the breakdown of nucleic acids. Kinases phosphorylate these components to regenerate nucleoside monophosphates, which are subsequently converted to triphosphates.

A key regulatory mechanism for dNTP levels involves their degradation. The enzyme SAMHD1 (sterile alpha motif and HD-domain containing protein 1) is a deoxynucleoside triphosphohydrolase that cleaves dNTPs into a deoxynucleoside and inorganic triphosphate, playing a crucial role in maintaining low dNTP levels in non-dividing cells.[13]

Mandatory Visualization

Biochemical Function

Substrate for DNA Polymerases

The primary biochemical role of dNTPs is to act as substrates for DNA polymerases. During DNA synthesis, the polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the alpha-phosphate of an incoming dNTP.[1] This reaction is template-dependent, with the polymerase selecting the dNTP that is complementary to the base on the template strand. The cleavage of the bond between the alpha- and beta-phosphates releases a pyrophosphate molecule (PPi) and provides the energy to drive the reaction forward.[1] The balance of the four dNTPs is critical; an incorrect ratio can lead to increased misincorporation by the polymerase, compromising replication fidelity.[]

Mandatory Visualization

Enzyme Kinetics

The efficiency and fidelity of DNA polymerases are described by their kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value reflects the substrate concentration (in this case, dNTP concentration) at which the enzyme achieves half of its maximum velocity, indicating the enzyme's affinity for the substrate. Cellular dNTP concentrations are often close to the Kₘ values of replicative DNA polymerases, suggesting an evolutionary adaptation for optimal function.[14]

Data Presentation

Table 2: Kinetic Parameters of dNTPs and Analogs with Various Polymerases

| Enzyme/Polymerase | Substrate | Apparent Kₘ (µM) | Relative Vₘₐₓ (%) |

| Human DNA Polymerase α | dGTP | 1.2[15] | 100 (Reference) |

| S⁶dGTP | 1.2[15] | ~75[15] | |

| Human DNA Polymerase δ | dGTP | 2.8[15] | 100 (Reference) |

| S⁶dGTP | 3.6[15] | ~50[15] | |

| Human DNA Polymerase γ | dGTP | 0.8[15] | 100 (Reference) |

| S⁶dGTP* | 0.8[15] | ~75[15] | |

| M-MuLV Reverse Transcriptase | dNTPs | <200[16] | Not specified |

| Taq Polymerase | dNTPs | 1.86 ± 0.1[17] | Not specified |

*S⁶dGTP (2'-Deoxy-6-thioguanosine 5'-triphosphate) is an antileukemic agent metabolite.[15]

Experimental Protocols

Synthesis of dNTPs

Protocol 5.1.1: Protection-Free One-Pot Chemical Synthesis This method provides a straightforward and cost-effective synthesis of dNTPs without requiring protection and deprotection of nucleoside functional groups.[18]

-

Reagent Preparation: An in-situ phosphitylating reagent is generated by reacting salicyl phosphorochloridite with pyrophosphate in a suitable solvent under an inert atmosphere.[18]

-

Phosphitylation: The unprotected nucleoside (e.g., deoxyadenosine) is added to the reagent mixture. The phosphitylating reagent selectively reacts with the 5'-hydroxyl group.

-

Oxidation & Hydrolysis: The intermediate is oxidized, typically with iodine, and then hydrolyzed to yield the final 5'-triphosphate.

-

Purification: While crude dNTPs can be used for some applications like PCR after simple precipitation, high purity (>99%) is achieved using High-Performance Liquid Chromatography (HPLC).[7][18]

Protocol 5.1.2: Biocatalytic Synthesis from Genomic DNA This "top-down" approach generates dNTPs from a readily available biological source.[3]

-

gDNA Extraction: Extract high molecular weight genomic DNA (gDNA) from a suitable source, such as E. coli.[3]

-

Nuclease Digestion: Digest the gDNA into 2'-deoxynucleoside 5'-monophosphates (dNMPs) using a cocktail of nucleases (e.g., Benzonase and Exonuclease III). Incubate at 37°C for ~16 hours.[3]

-

Heat Inactivation: Inactivate the nucleases by heating the reaction to 80°C for 30 minutes.[3]

-

Phosphorylation: Add recombinantly produced nucleotide kinases (NMP kinases) and nucleoside diphosphate kinase (NDK), along with a phosphate donor like ATP. Incubate at 37°C for 30 minutes to convert dNMPs to dNTPs.[3]

-

Purification (Optional): For analysis or high-purity applications, remove proteins using a molecular weight cutoff (MWCO) filter. The resulting dNTP solution can be analyzed by HPLC.[3]

Mandatory Visualization

Quantification of Cellular dNTPs

Protocol 5.2.1: Enzymatic Assay with DNA Polymerase This highly sensitive method quantifies a specific dNTP by measuring its incorporation into a synthetic DNA template.[12][19]

-

Sample Preparation: Extract dNTPs from cells or tissues, typically using ice-cold 60% methanol, followed by purification steps to remove proteins and other inhibitors.[19]

-

Reaction Master Mix: Prepare a master mix containing a reaction buffer (e.g., Tris-HCl, MgCl₂), a synthetic primer-template oligonucleotide designed to be limited by only the dNTP of interest, the other three non-limiting dNTPs, a DNA polymerase (e.g., Klenow fragment or Taq), and a detection reagent (e.g., a fluorescent dye like EvaGreen or a radioactively labeled non-limiting dNTP).[12][19]

-

Standard Curve: Prepare a serial dilution of a known concentration of the target dNTP to serve as a standard curve (e.g., 7.81 to 500 nM).[19]

-

Reaction Execution: Add the prepared cell extract or the dNTP standards to the master mix in a multi-well plate. Run the reaction on a qPCR instrument or incubate at the optimal temperature for the polymerase (e.g., 37°C for Klenow, 48°C for Taq).[12]

-

Data Analysis: Measure the fluorescence or radioactivity, which is proportional to the amount of DNA synthesized. Quantify the dNTP concentration in the unknown samples by comparing the signal to the standard curve.[12]

Applications in Research and Drug Development

-

Molecular Biology: High-purity dNTPs are essential for a vast array of applications, including PCR, real-time PCR (qPCR), reverse transcription, DNA labeling, and Sanger and next-generation sequencing.[3][4] The quality and concentration of dNTPs directly impact the yield, fidelity, and success of these reactions.[]

-

Drug Development: Nucleoside analogs, which are converted to their triphosphate forms within the cell, are a cornerstone of antiviral and anticancer chemotherapy. These analogs can act as chain terminators when incorporated by viral or cellular DNA polymerases or can inhibit key enzymes in nucleotide metabolism.[15]

-

Biotechnology: Modified dNTPs, carrying functional groups like fluorophores or biotin, are used to generate labeled DNA probes for various detection assays. They are also used in the SELEX process to create functional DNA molecules like aptamers and DNAzymes.[1]

References

- 1. dNTPs: Structure, Role & Applications [baseclick.eu]

- 3. Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates from bacterial genomic DNA: Proof of principle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]

- 5. atzlabs.com [atzlabs.com]

- 6. biochemistry - What is the half-life of dNTPs at 95 °C? - Biology Stack Exchange [biology.stackexchange.com]

- 7. bioline.com [bioline.com]

- 8. dNTP Mix - 25 mM Solution, Nucleotides - Jena Bioscience [jenabioscience.com]

- 9. Datp | C10H16N5O12P3 | CID 15993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. DNA and RNA Molecular Weights and Conversions | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deoxynucleoside triphosphate (dNTP) synthesis and destruction regulate the replication of both cell and virus genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neb.com [neb.com]

- 16. Decreased Km to dNTPs is an essential M-MuLV reverse transcriptase adoption required to perform efficient cDNA synthesis in One-Step RT-PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dynamic-biosensors.com [dynamic-biosensors.com]

- 18. Protection-free One-pot Synthesis of 2′-Deoxynucleoside 5′-Triphosphates and DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to 2-Deoxyribose 5-triphosphate: Structure, Function, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxyribose 5-triphosphate (dRTP) is a fundamental molecule in molecular biology, serving as a precursor in the biosynthesis of deoxyribonucleic acid (DNA). Although it is the deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine triphosphates (dNTPs) that are the direct building blocks of DNA, the core structure of 2-deoxyribose 5-triphosphate is central to their function. This technical guide provides a comprehensive overview of the structure, function, and key experimental protocols related to 2-deoxyribose 5-triphosphate and its nucleoside derivatives (dNTPs). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are working with DNA synthesis, replication, and repair.

Molecular Structure of 2-Deoxyribose 5-triphosphate

2-Deoxyribose 5-triphosphate is a deoxyribonucleotide that, in its base-free form, consists of a five-carbon deoxyribose sugar, which is phosphorylated at the 5' position with a triphosphate group. The deoxyribose sugar is characterized by the absence of a hydroxyl group at the 2' position, a key feature that distinguishes it from ribose and confers greater stability to DNA by making it less susceptible to hydrolysis.[1] In biological systems, a nitrogenous base (adenine, guanine, cytosine, or thymine) is attached to the 1' carbon of the deoxyribose sugar, forming the respective deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP).[2]

The triphosphate moiety is a high-energy structure, and the hydrolysis of the phosphoanhydride bonds provides the energy for the formation of the phosphodiester backbone of a growing DNA strand during replication.[2]

Physicochemical Properties

Quantitative data for 2-Deoxyribose 5-triphosphate and its most common derivative, deoxyadenosine triphosphate (dATP), are summarized below.

| Property | 2-Deoxyribose 5-triphosphate | Deoxyadenosine Triphosphate (dATP) | Reference(s) |

| Molecular Formula | C₅H₁₃O₁₃P₃ | C₁₀H₁₆N₅O₁₂P₃ | [3][4] |

| Molecular Weight | 374.07 g/mol | 491.18 g/mol | [3][4] |

| IUPAC Name | [[(2R,3S,5R)-3,5-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | [[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | [3][5] |

| PubChem CID | 443781 | 15993 | [3][5] |

| XLogP3 | -4.8 | -4.4 | [3][4] |

| Polar Surface Area | 210 Ų | 259 Ų | [3][4] |

Conformational Dynamics

The conformation of the deoxyribose sugar and the triphosphate chain is critical for the interaction of dNTPs with DNA polymerases. During the process of DNA synthesis, the binding of a correct dNTP to the active site of a DNA polymerase induces a conformational change in the enzyme, often described as an "open" to "closed" transition. This conformational shift properly positions the dNTP for catalysis and ensures the fidelity of DNA replication. The triphosphate moiety undergoes rearrangement within the active site, which is a crucial step in preventing the incorporation of incorrect nucleotides.[6]

Biological Function of Deoxyribonucleoside Triphosphates (dNTPs)

The primary and most critical function of dNTPs is to serve as the monomeric precursors for the synthesis of DNA.[2] This process is fundamental to all known forms of life for the replication and repair of the genome.

DNA Replication and Repair

During DNA replication, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming dNTP.[2] This reaction results in the incorporation of a deoxyribonucleoside monophosphate into the new DNA strand and the release of a pyrophosphate (PPi) molecule.[2] The hydrolysis of this pyrophosphate provides the thermodynamic driving force for the polymerization reaction.[2][7]

dNTPs are also essential for various DNA repair mechanisms, such as base excision repair (BER), where they are used to fill in the gaps created by the removal of damaged bases. The availability and balance of dNTP pools are crucial for maintaining genomic integrity, as imbalances can lead to increased mutation rates.[8][9]

Regulation of dNTP Pools

The intracellular concentration of dNTPs is tightly regulated to ensure high-fidelity DNA replication and to prevent mutagenesis. This regulation is achieved through a balance between dNTP synthesis and degradation.

-

Synthesis: The primary enzyme responsible for the de novo synthesis of dNTPs is ribonucleotide reductase (RNR) . RNR catalyzes the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), which are then phosphorylated to dNTPs. The activity of RNR is intricately regulated by allosteric mechanisms, with ATP acting as a general activator and dATP as a general inhibitor. This feedback inhibition is a critical mechanism for maintaining the overall dNTP pool size.[10][11][12]

-

Degradation: The enzyme SAMHD1 (sterile alpha motif and HD-domain containing protein 1) is a key player in dNTP degradation. It functions as a deoxynucleoside triphosphate triphosphohydrolase, breaking down dNTPs into deoxynucleosides and inorganic triphosphate. This activity is particularly important in non-dividing cells to maintain low dNTP levels and restrict viral replication.[13]

The intricate regulation of dNTP pools is a critical aspect of cellular metabolism and genome maintenance.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2-Deoxyribose 5-triphosphate and its derivatives.

Synthesis of 2'-Deoxynucleoside 5'-Triphosphates

3.1.1. One-Pot Protection-Free Chemical Synthesis [11][14]

This method offers a convenient and cost-effective approach by using a phosphitylating reagent that selectively reacts with the 5'-hydroxyl group of unprotected deoxynucleosides.

-

Materials:

-

Unprotected deoxynucleoside (e.g., thymidine)

-

Salicyl phosphorochloridite

-

Pyrophosphate (as tributylammonium salt)

-

Iodine

-

Anhydrous pyridine

-

Triethylamine

-

TEAB (triethylammonium bicarbonate) buffer

-

-

Procedure:

-

In an anhydrous pyridine solution, react salicyl phosphorochloridite with pyrophosphate to generate the in situ phosphitylating reagent.

-

Add the unprotected deoxynucleoside to the reaction mixture.

-

After the reaction is complete (monitored by TLC or HPLC), add a solution of iodine in pyridine/water to oxidize the phosphite to phosphate.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Hydrolyze the intermediate by adding triethylamine and water.

-

Purify the resulting dNTP using anion-exchange chromatography.

-

3.1.2. Biocatalytic Synthesis from Genomic DNA [15]

This method utilizes a cascade of enzymes to produce dNTPs from bacterial genomic DNA.

-

Workflow:

-

gDNA Extraction: Isolate non-methylated genomic DNA from a suitable bacterial strain (e.g., E. coli JM110).

-

Nuclease Digestion: Digest the gDNA with nucleases (e.g., DNase I and a phosphodiesterase) to yield a mixture of 2'-deoxynucleoside 5'-monophosphates (dNMPs).

-

Phosphorylation Cascade:

-

Add a mixture of recombinantly produced nucleoside monophosphate (NMP) kinases (adenylate kinase, cytidylate kinase, guanylate kinase, and thymidylate kinase) to convert dNMPs to 2'-deoxynucleoside 5'-diphosphates (dNDPs).

-

Add nucleoside diphosphate kinase (NDK) and ATP to convert dNDPs to the final dNTP products.

-

-

The resulting dNTP mixture can often be used directly in applications like PCR, or it can be purified further.

-

Purification of dNTPs by Anion-Exchange Chromatography[1][17]

This is a standard method for purifying dNTPs from synthesis reactions or commercial preparations.

-

Principle: The separation is based on the differential binding of molecules with varying negative charges to a positively charged stationary phase. Triphosphates, having a greater negative charge than diphosphates and monophosphates, bind more tightly and elute at higher salt concentrations.

-

Materials:

-

Anion-exchange resin (e.g., DEAE-Sephadex or a commercial fine mesh resin)

-

Low-salt buffer (e.g., 50 mM TEAB, pH 7.5)

-

High-salt elution buffer (e.g., 1 M TEAB, pH 7.5)

-

-

Procedure:

-

Pack a column with the anion-exchange resin and equilibrate with the low-salt buffer.

-

Load the crude dNTP sample onto the column.

-

Wash the column with the low-salt buffer to remove unbound impurities.

-

Elute the bound nucleotides with a linear gradient of the high-salt buffer.

-

Collect fractions and analyze for the presence of dNTPs using UV spectrophotometry (at 260 nm) or HPLC.

-

Pool the fractions containing the purified dNTPs and desalt if necessary (e.g., by lyophilization if a volatile buffer like TEAB is used).

-

Ribonucleotide Reductase (RNR) Activity Assay[5][13][18][19][20]

This assay measures the conversion of a ribonucleotide substrate to a deoxyribonucleotide product.

-

Method 1: UHPLC-based Assay

-

Reaction Mixture:

-

50 mM Tris-HCl, pH 8.0

-

15 mM MgCl₂

-

1 mM Dithiothreitol (DTT)

-

Allosteric effector (e.g., 1 mM dTTP for GTP substrate)

-

Ribonucleotide substrate (e.g., 1 mM GTP)

-

Purified RNR enzyme

-

-

Procedure:

-

Assemble the reaction mixture on ice.

-

Initiate the reaction by adding the RNR enzyme and incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 5-15 minutes).

-

Stop the reaction by adding an equal volume of methanol and heating at 50°C for 5 minutes.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by Ultra-High-Performance Liquid Chromatography (UHPLC) on a C18 column to separate and quantify the ribonucleotide substrate and deoxyribonucleotide product.

-

-

-

Method 2: Radioactive Assay

-

Reaction Mixture:

-

50 mM HEPES, pH 7.6

-

15 mM MgSO₄

-

1 mM EDTA

-

Allosteric effector (e.g., 3 mM ATP)

-

Radioactively labeled substrate (e.g., 1 mM [³H]-CDP)

-

Reducing system (e.g., DTT or thioredoxin/thioredoxin reductase/NADPH)

-

Purified RNR enzyme

-

-

Procedure:

-

Assemble the reaction mixture.

-

Initiate the reaction by adding the RNR enzyme.

-

Take aliquots at various time points and quench the reaction with perchloric acid.

-

Neutralize with KOH.

-

Separate the deoxyribonucleotide product from the ribonucleotide substrate (e.g., using thin-layer chromatography or boronate affinity chromatography).

-

Quantify the radioactivity in the product spots using a scintillation counter.

-

-

DNA Polymerase Activity Assay[3][21]

This assay quantifies the incorporation of dNTPs into a DNA strand.

-

Fluorometric Assay:

-

Principle: A DNA-intercalating dye (e.g., PicoGreen or EvaGreen) fluoresces upon binding to double-stranded DNA. The increase in fluorescence is proportional to the amount of new DNA synthesized.

-

Materials:

-

DNA template/primer hybrid

-

dNTP mix

-

DNA polymerase buffer

-

DNA polymerase to be assayed

-

Fluorescent DNA-binding dye

-

-

Procedure:

-

Prepare a reaction mixture containing the template/primer, dNTPs, buffer, and the DNA polymerase.

-

Incubate the reaction at the optimal temperature for the polymerase.

-

At various time points, stop the reaction (e.g., by adding EDTA or heating).

-

Add the fluorescent dye and measure the fluorescence using a plate reader.

-

The rate of fluorescence increase corresponds to the polymerase activity.

-

-

Conclusion

2-Deoxyribose 5-triphosphate, as the core of the essential dNTPs, is a molecule of paramount importance in the fields of molecular biology, genetics, and drug development. A thorough understanding of its structure, its function as a building block of DNA, and the complex regulatory networks that control its availability is crucial for any research involving DNA synthesis and repair. The experimental protocols detailed in this guide provide a robust framework for the synthesis, purification, and functional analysis of dNTPs, empowering researchers to further unravel the intricacies of genome maintenance and to develop novel therapeutic strategies targeting these fundamental cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Deoxyribose triphosphate | C5H13O13P3 | CID 443781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Datp | C10H16N5O12P3 | CID 15993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates from bacterial genomic DNA: Proof of principle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamics of the hydrolysis of adenosine 5'-triphosphate to adenosine 5'-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protection-free One-pot Synthesis of 2′-Deoxynucleoside 5′-Triphosphates and DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]

- 12. 2'-Deoxy-P-nucleoside-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 13. US6504021B2 - Ion exchange method for DNA purification - Google Patents [patents.google.com]

- 14. dupont.com [dupont.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Metabolic Pathway of 2'-Deoxyribonucleoside 5'-Triphosphates

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the metabolic pathway leading to the synthesis of 2'-deoxyribonucleoside 5'-triphosphates (dNTPs), the essential building blocks for DNA replication and repair. While the direct metabolic pathway of a free "2-deoxyribose 5-triphosphate" is not recognized in canonical biochemistry, this document will focus on the synthesis and fate of its crucial precursor, 2-deoxyribose-5-phosphate (DR5P), and its subsequent conversion into dNTPs. This guide will delve into the enzymatic reactions, present available quantitative data, detail experimental protocols, and provide visual representations of the involved pathways to support advanced research and drug development endeavors.

Core Metabolic Pathway: From Aldol Condensation to Deoxynucleoside Triphosphates

The primary route to dNTP synthesis involves both de novo and salvage pathways. A key entry point for the deoxyribose moiety is the formation of 2-deoxyribose-5-phosphate (DR5P) through the action of deoxyribose-phosphate aldolase (DERA). This enzyme catalyzes the reversible aldol condensation of glyceraldehyde-3-phosphate (G3P) and acetaldehyde.

Diagram: Synthesis of 2-Deoxyribose-5-Phosphate

The Cornerstone of Heredity: A Technical Guide to the Discovery and History of Deoxynucleoside Triphosphates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of deoxynucleoside triphosphates (dNTPs), the fundamental building blocks of deoxyribonucleic acid (DNA). From their initial identification to the elucidation of their complex metabolic pathways and their central role in modern molecular biology and drug development, this document provides a comprehensive overview for the scientific community. We delve into the key experiments that shaped our understanding, present detailed protocols for their study, and offer quantitative data and pathway visualizations to support advanced research and therapeutic innovation.

A Historical Perspective: Unraveling the Building Blocks of Life

The journey to understanding dNTPs is intrinsically linked to the very discovery of DNA's structure and function. In the mid-20th century, as the double helix was being conceptualized, the precursors for its synthesis remained a mystery. It was widely believed that DNA synthesis was a "vital" process, inseparable from the living cell.[1][2]

A monumental breakthrough came in 1956 when Arthur Kornberg and his team isolated and characterized the first DNA polymerase (now known as DNA Polymerase I) from Escherichia coli.[1][2][3] This discovery was not just about the enzyme; it was the crucial experiment that demonstrated the necessity of dNTPs as the substrates for DNA synthesis. Kornberg's work, for which he shared the 1959 Nobel Prize in Physiology or Medicine, laid the groundwork for understanding DNA replication and repair.[1][2][3] His experiments showed that in a cell-free system, DNA polymerase could synthesize new DNA, but only in the presence of a DNA template and all four dNTPs: deoxyadenosine triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP).[2]

Parallel to the discovery of DNA polymerase, the de novo synthesis pathway of dNTPs was being uncovered. A key enzyme in this pathway, ribonucleotide reductase (RNR), was discovered by Peter Reichard.[4] RNR was found to be responsible for the crucial conversion of ribonucleotides (the building blocks of RNA) into deoxyribonucleotides, the precursors for dNTPs.[5][6] This discovery highlighted the intricate metabolic network that governs the supply of these essential molecules.

The Biochemistry of dNTPs: Synthesis and Regulation

The cellular pool of dNTPs is tightly regulated to ensure the fidelity of DNA replication and repair.[7] Imbalances in dNTP concentrations can be mutagenic and lead to genomic instability, a hallmark of cancer.[7][8] The synthesis of dNTPs occurs through two main pathways: the de novo pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway synthesizes dNTPs from simpler precursor molecules. The rate-limiting step is catalyzed by ribonucleotide reductase (RNR), which reduces ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[3] These dNDPs are then phosphorylated to dNTPs. The activity of RNR is exquisitely regulated through allosteric mechanisms, ensuring a balanced supply of all four dNTPs.[5][6]

Salvage Pathway

The salvage pathway recycles pre-existing deoxynucleosides from the degradation of DNA. Deoxynucleosides are phosphorylated by deoxynucleoside kinases to form deoxynucleoside monophosphates (dNMPs), which are then further phosphorylated to dNTPs. This pathway is particularly important in non-dividing cells for mitochondrial DNA synthesis and repair.

Regulation of dNTP Pools

The cellular concentration of dNTPs is tightly controlled throughout the cell cycle, peaking during the S phase to meet the demands of DNA replication.[9] This regulation is achieved through a complex interplay of transcriptional control of key enzymes like RNR, allosteric regulation, and protein degradation. The enzyme SAMHD1 (sterile alpha motif and HD-domain containing protein 1) plays a crucial role in regulating dNTP pools by hydrolyzing dNTPs into deoxynucleosides and triphosphates.[10][11][12]

Quantitative Analysis of dNTP Pools

The accurate quantification of dNTP pools is essential for studying DNA replication, repair, and the effects of various drugs. Several methods have been developed for this purpose, each with its own advantages and limitations.

| Cell Type | dATP (pmol/10^6 cells) | dGTP (pmol/10^6 cells) | dCTP (pmol/10^6 cells) | dTTP (pmol/10^6 cells) | Reference |

| Actively dividing mouse Balb/3T3 fibroblasts | 15.3 | 5.2 | 18.6 | 25.1 | [13] |

| Quiescent mouse Balb/3T3 fibroblasts (48h serum starvation) | 1.2 | 0.5 | 1.5 | 2.1 | [13] |

| Human embryonic kidney (HEK) 293T cells | ~20 | ~8 | ~22 | ~35 | [8] |

| Human cervical cancer (HeLa) cells | ~18 | ~7 | ~20 | ~30 | [9] |

| Mouse myotubes (differentiated) | ~0.5 | ~0.2 | ~0.6 | ~0.8 | [14] |

Table 1: Representative dNTP concentrations in various mammalian cell lines. The values presented are approximate and can vary depending on the specific experimental conditions and quantification methods used.

| Cell Cycle Phase | Relative Total dNTP Concentration |

| G1 | Low |

| S | High |

| G2/M | Intermediate |

Table 2: Relative changes in total dNTP pool size during the cell cycle. The concentration of dNTPs is tightly regulated and peaks during the S phase to accommodate DNA replication.[9][15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of dNTPs.

Arthur Kornberg's DNA Polymerase Assay (Conceptual Reconstruction)

This protocol is a conceptual reconstruction of the landmark experiment that demonstrated the requirement of dNTPs for DNA synthesis.

Objective: To demonstrate that DNA polymerase requires a DNA template and all four dNTPs to synthesize new DNA.

Materials:

-

Partially purified DNA polymerase I from E. coli.

-

Calf thymus DNA (as template).

-

Four unlabeled dNTPs (dATP, dGTP, dCTP, dTTP).

-

One radiolabeled dNTP (e.g., [α-³²P]dTTP).

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Set up a series of reaction tubes, each containing the DNA template and buffer.

-

To different tubes, add the following combinations of components:

-

Tube 1 (Complete): DNA polymerase + all four dNTPs (with one being radiolabeled).

-

Tube 2 (No Polymerase): All four dNTPs (with one being radiolabeled).

-

Tube 3 (No Template): DNA polymerase + all four dNTPs (with one being radiolabeled).

-

Tube 4 (Missing one dNTP): DNA polymerase + three of the four dNTPs (with the radiolabeled dNTP being one of the three).

-

-

Incubate the reactions at 37°C to allow for DNA synthesis.

-

Stop the reactions by adding cold TCA. This precipitates the high-molecular-weight DNA while leaving the unincorporated, low-molecular-weight dNTPs in solution.

-

Filter the contents of each tube through a glass fiber filter. The precipitated DNA will be trapped on the filter.

-

Wash the filters with TCA to remove any remaining unincorporated radiolabeled dNTPs.

-

Measure the radioactivity on each filter using a scintillation counter.

Expected Results: Significant radioactivity will only be detected on the filter from the "Complete" reaction tube (Tube 1), demonstrating that DNA synthesis, and therefore the incorporation of the radiolabeled dNTP, only occurs in the presence of the enzyme, a template, and all four dNTPs.

Modern Fluorometric DNA Polymerase Activity Assay

Objective: To quantify the activity of a DNA polymerase using a fluorescence-based method.

Materials:

-

DNA Polymerase to be assayed.

-

DNA Polymerase Activity Assay Kit (e.g., Abcam ab300338 or similar).[16]

-

Template DNA (provided in the kit).

-

dNTP mix (provided in the kit).

-

DNA Probe (e.g., a fluorescent intercalating dye, provided in the kit).

-

Assay Buffer.

-

96-well white plate.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation: Prepare working solutions of the template, standard, dNTPs, and DNA probe according to the kit manufacturer's instructions.[16]

-

Sample Preparation: Perform serial dilutions of the DNA polymerase sample in an appropriate dilution buffer on ice.[16]

-

Reaction Setup:

-

Add the assay buffer and the working template solution to the wells of the 96-well plate.

-

Add the diluted DNA polymerase samples to their respective wells. Include a no-enzyme control.

-

Prepare a standard curve using the provided standard.

-

-

Initiate Reaction: Add the dNTP mix to all wells to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the DNA polymerase (e.g., 37°C) for a defined period (e.g., 15-30 minutes).[16]

-

Stop Reaction and Signal Development: Add the stop buffer containing the DNA probe to each well. The probe will fluoresce upon binding to the newly synthesized double-stranded DNA.[16]

-

Fluorescence Measurement: Incubate the plate at room temperature, protected from light, for a short period to allow the signal to stabilize. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 492/528 nm).[16]

-

Data Analysis:

-

Plot the standard curve of fluorescence versus the amount of dNTPs incorporated.

-

Determine the amount of dNTPs incorporated by the DNA polymerase samples by interpolating their fluorescence values on the standard curve.

-

Calculate the DNA polymerase activity, often expressed in units (U), where one unit is defined as the amount of enzyme that incorporates a specific amount of dNTPs in a given time under defined conditions.[16]

-

Ribonucleotide Reductase (RNR) Activity Assay using LC-MS/MS

Objective: To measure the activity of RNR by quantifying the conversion of ribonucleotides to deoxyribonucleotides using liquid chromatography-tandem mass spectrometry.[17][18]

Materials:

-

Purified RNR enzyme.

-

Ribonucleotide substrates (e.g., CDP, ADP, GDP, UDP).

-

Allosteric effectors (e.g., ATP, dATP, TTP, dGTP).

-

Reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH).

-

Calf intestinal phosphatase (CIP).

-

LC-MS/MS system.

Procedure:

-

Reaction Setup: Prepare a master mix containing buffer, reducing system components, and allosteric effectors.

-

Initiate Reaction: Start the reaction by adding the RNR enzyme and the ribonucleotide substrate(s).

-

Time Points: Take aliquots of the reaction at specific time points (e.g., every 30 seconds for 2 minutes).[18]

-

Quench Reaction: Stop the reaction in each aliquot by heat inactivation (e.g., 95°C for 5 minutes).[18]

-

Dephosphorylation: Add CIP to each quenched aliquot to dephosphorylate the nucleotide products to their corresponding nucleosides. This improves their chromatographic separation and detection by mass spectrometry.[18]

-

LC-MS/MS Analysis:

-

Inject the dephosphorylated samples into the LC-MS/MS system.

-

Separate the deoxynucleosides from the ribonucleosides using an appropriate chromatography column and gradient.

-

Quantify the amount of each deoxynucleoside product using multiple reaction monitoring (MRM) on the tandem mass spectrometer.

-

-

Data Analysis:

-

Generate a standard curve for each deoxynucleoside to relate the peak area to the absolute amount.

-

Calculate the rate of dNTP formation, which represents the RNR activity.

-

Quantification of Cellular dNTP Pools by HPLC

Objective: To extract and quantify the concentration of the four dNTPs from cultured cells using high-performance liquid chromatography.

Materials:

-

Cultured cells.

-

Cold phosphate-buffered saline (PBS).

-

Cold 60% methanol.[19]

-

Trichloroacetic acid (TCA) or perchloric acid (for extraction).

-

Freon-trioctylamine (for neutralization).

-

HPLC system with an anion-exchange column.

-

dNTP standards.

Procedure:

-

Cell Harvesting:

-

Wash cultured cells with cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Count the cells to allow for normalization of the results.

-

Pellet the cells by centrifugation.

-

-

dNTP Extraction:

-

Resuspend the cell pellet in a small volume of cold 60% methanol or an acidic solution like TCA.[19]

-

Incubate on ice to allow for cell lysis and protein precipitation.

-

Centrifuge to pellet the cell debris.

-

-

Neutralization (if using acid extraction):

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the acidic extract with a solution like Freon-trioctylamine.

-

-

HPLC Analysis:

-

Inject a known volume of the neutralized extract onto an anion-exchange HPLC column.

-

Elute the dNTPs using a salt gradient.

-

Detect the dNTPs by their UV absorbance at 254 nm.

-

-

Quantification:

-

Run dNTP standards of known concentrations to determine their retention times and to generate a standard curve for each dNTP.

-

Identify and quantify the dNTPs in the cell extract by comparing their retention times and peak areas to the standards.

-

Normalize the results to the number of cells extracted to obtain the dNTP concentration per cell.

-

Role in Drug Development and Disease

The critical role of dNTPs in DNA synthesis makes their metabolic pathways attractive targets for drug development, particularly in cancer and virology.

-

Anticancer Therapies: Many chemotherapeutic agents, such as hydroxyurea and gemcitabine, target RNR to inhibit dNTP synthesis and thereby arrest the proliferation of cancer cells.[3]

-

Antiviral Therapies: Nucleoside analogs, such as zidovudine (AZT) for HIV, act as chain terminators during viral DNA synthesis. These drugs are phosphorylated to their triphosphate forms within the cell and compete with the natural dNTPs for incorporation by viral polymerases.

-

Genetic Diseases: Mutations in genes encoding enzymes involved in dNTP metabolism can lead to severe genetic disorders. For example, mutations in SAMHD1 are associated with Aicardi-Goutières syndrome, an inflammatory encephalopathy.[10]

Conclusion

From their fundamental role as the building blocks of DNA, elucidated through the pioneering work of scientists like Arthur Kornberg and Peter Reichard, deoxynucleoside triphosphates have become central to our understanding of molecular biology. The intricate regulation of their synthesis and the severe consequences of imbalances in their cellular pools underscore their importance in maintaining genomic integrity. The ability to synthesize and quantify dNTPs has not only propelled basic research but has also paved the way for the development of life-saving drugs. As research continues, a deeper understanding of dNTP metabolism will undoubtedly unlock new avenues for therapeutic intervention in a wide range of human diseases.

References

- 1. A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.biomol.com [resources.biomol.com]

- 3. 1955: DNA Copying Enzyme [genome.gov]

- 4. Ribonucleotide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribonucleotide reductases: the evolution of allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Constitutively high dNTP concentration inhibits cell cycle progression and the DNA damage checkpoint in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 19. academic.oup.com [academic.oup.com]

The Chemical Stability of 2'-Deoxyguanosine 5'-Triphosphate (dGTP) in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 2'-deoxyguanosine 5'-triphosphate (dGTP) in aqueous solutions. Understanding the stability of dGTP is critical for researchers in various fields, including molecular biology, pharmacology, and drug development, as its integrity is paramount for the accuracy of experimental results and the efficacy of therapeutic agents. This document details the degradation pathways of dGTP, the impact of key environmental factors on its stability, and methodologies for its analysis.

Core Concepts of dGTP Stability

2'-Deoxyguanosine 5'-triphosphate is a fundamental building block for DNA synthesis. Its chemical stability in solution is influenced by several factors, primarily pH, temperature, and the presence of metal ions. The degradation of dGTP typically occurs through the hydrolysis of its triphosphate chain and the cleavage of the N-glycosidic bond.

Degradation Pathways

The primary non-enzymatic degradation pathway for dGTP in aqueous solution is hydrolysis. This process can occur at two main sites:

-

Phosphoanhydride Bond Hydrolysis: The triphosphate chain is susceptible to hydrolysis, leading to the sequential loss of phosphate groups, yielding 2'-deoxyguanosine 5'-diphosphate (dGDP), 2'-deoxyguanosine 5'-monophosphate (dGMP), and ultimately deoxyguanosine. This hydrolysis proceeds through a single concerted associative (ANDN) pathway[1].

-

N-glycosidic Bond Cleavage (Depurination): The bond linking the guanine base to the deoxyribose sugar can be cleaved, particularly under acidic conditions, resulting in the formation of an apurinic site and the release of guanine. Purine bases, like guanine, are more prone to this type of degradation than pyrimidines[2].

These degradation pathways are significantly influenced by environmental conditions.

Factors Influencing dGTP Stability

Effect of pH

The pH of the solution is a critical determinant of dGTP stability. Acidic conditions promote the hydrolysis of the N-glycosidic bond, leading to depurination. Conversely, dGTP exhibits greater stability in slightly alkaline solutions. The optimal pH for long-term storage of dNTP solutions is generally considered to be between 7.5 and 8.2[3]. A patent has suggested that aqueous dNTP solutions with a pH value of more than 7.5 and less than or equal to approximately 11 are more stable[4].

Effect of Temperature

Temperature significantly accelerates the degradation of dGTP. As with most chemical reactions, higher temperatures increase the rate of hydrolysis of both the phosphoanhydride and N-glycosidic bonds. For this reason, dGTP solutions are typically stored at low temperatures, with -20°C being a common standard for long-term storage to maintain stability for years[5]. Frequent freeze-thaw cycles can be detrimental to the stability of dNTPs[6].

Effect of Metal Ions

Divalent metal ions, such as magnesium (Mg²⁺) and calcium (Ca²⁺), play a complex role in the stability of dGTP. While essential as cofactors for enzymes like DNA polymerases, their presence in solution can influence the stability of the nucleotide itself. Metal ions can interact with the negatively charged phosphate groups, which can either stabilize or destabilize the molecule depending on the specific ion and its concentration. For instance, magnesium ions are known to stabilize DNA duplexes by interacting with the phosphate backbone[4][7]. However, detailed quantitative studies on the specific effects of different metal ions on the non-enzymatic degradation rate of dGTP in solution are limited.

Quantitative Stability Data

| pH | Temperature (°C) | Expected Half-life | Key Observations |

| 3-5 | 25 | Hours to Days | Significant degradation due to acid-catalyzed depurination. |

| 7.0 | 4 | Months | Moderate stability, suitable for short-term storage. |

| 7.0 | 25 | Days to Weeks | Noticeable degradation over time. |

| 7.0 | 37 | Days | Accelerated degradation. |

| 8.0 | -20 | Years | High stability, recommended for long-term storage[5]. |

| 8.0 | 4 | Weeks to Months | Good stability for working solutions. |

| 8.0 | 25 | Weeks | Fairly stable for routine laboratory use. |

| > 9 | 25 | Variable | Increased stability of the triphosphate chain, but potential for other base-catalyzed reactions at very high pH. |

Note: The half-life values are estimates based on general knowledge of nucleotide stability and should be experimentally verified for specific applications.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the degradation pathways of dGTP and to develop stability-indicating analytical methods.

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study for a dGTP solution.

Objective: To identify the potential degradation products of dGTP under various stress conditions and to establish a stability-indicating analytical method.

Materials:

-

dGTP sodium salt solution (e.g., 100 mM in ultrapure water, pH 7.5)[7]

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

pH meter

-

Incubators/water baths at various temperatures (e.g., 40°C, 60°C, 80°C)

-

Photostability chamber

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Prepare a working solution of dGTP (e.g., 1 mg/mL) in high-purity water.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the dGTP solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Treat the dGTP solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature and 60°C. Collect samples at various time points. Neutralize the samples with an equivalent amount of HCl before analysis.

-

Oxidative Degradation: Treat the dGTP solution with 3% H₂O₂. Incubate at room temperature. Collect samples at various time points.

-

Thermal Degradation: Incubate the dGTP solution at elevated temperatures (e.g., 60°C and 80°C). Collect samples at various time points.

-

Photostability: Expose the dGTP solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.

-

-

Sample Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method is designed to separate dGTP from its potential degradation products.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size)[3].

-

Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 20% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Data Analysis:

-

Identify and quantify the peaks corresponding to dGTP and its degradation products (dGDP, dGMP, deoxyguanosine, and guanine).

-

Calculate the percentage of degradation of dGTP under each stress condition.

Visualization of Workflows and Pathways

Forced Degradation Experimental Workflow

Non-Enzymatic dGTP Degradation Pathway

Signaling Pathways and Biological Implications

Currently, there is limited evidence to suggest that the non-enzymatic degradation of dGTP in solution directly triggers specific signaling pathways in a regulated manner. The biological significance of dGTP stability primarily lies in maintaining the integrity of the cellular nucleotide pool for accurate DNA replication and repair. Enzymatic pathways, involving various nucleotidases and kinases, are the primary regulators of dNTP concentrations in vivo. The accumulation of dGTP degradation products could, however, have indirect biological consequences by altering the nucleotide pool balance or by the degradation products themselves interacting with cellular components, though this is not a recognized signaling mechanism.

Conclusion

The chemical stability of 2'-deoxyguanosine 5'-triphosphate in solution is a multifaceted issue of significant importance to the scientific community. Stability is primarily dictated by pH and temperature, with optimal stability observed in slightly alkaline solutions and at low temperatures. Hydrolysis of the triphosphate chain and depurination are the main degradation routes. A thorough understanding and control of these factors, coupled with robust analytical methods for stability assessment, are essential for ensuring the reliability of research and the quality of pharmaceutical products. The provided protocols and data serve as a foundational guide for researchers and professionals working with dGTP.

References

- 1. japsonline.com [japsonline.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Influence of calcium ions on the structure and stability of recombinant human deoxyribonuclease I in the aqueous and lyophilized states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predicting stability of DNA duplexes in solutions containing magnesium and monovalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Deoxyribose 5-Triphosphate and its Role in Genetic Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Deoxyribose 5-triphosphate, a critical precursor in the synthesis of deoxyribonucleic acid (DNA). The document details its biochemical synthesis, the enzymes involved, and its central role in the flow of genetic information. It includes structured data, detailed experimental protocols, and visualizations to support research and development in related fields.

Introduction to 2-Deoxyribose 5-Phosphate and its Triphosphorylated Form

2-Deoxyribose 5-phosphate (DR5P) is a phosphorylated derivative of the pentose sugar deoxyribose.[1] While not a direct building block of DNA, it is a key intermediate in the salvage pathway of nucleotide synthesis, which recycles components of nucleic acid degradation. Through a series of enzymatic phosphorylation steps, DR5P is converted into 2-deoxyribonucleoside triphosphates (dNTPs), the fundamental monomers required for DNA replication and repair.[2] The fidelity of DNA synthesis is highly dependent on a balanced supply of these dNTPs.

Biochemical Synthesis of 2-Deoxyribose 5-Phosphate

The primary route for the enzymatic synthesis of 2-Deoxyribose 5-phosphate is through the aldol condensation of D-glyceraldehyde 3-phosphate (G3P) and acetaldehyde, a reaction catalyzed by the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA, EC 4.1.2.4).[3][4] This reversible reaction provides a direct pathway to the deoxyribose scaffold.[5]

Key Enzymes in DR5P Synthesis

The enzymatic synthesis of DR5P can be achieved using either isolated enzymes or whole-cell biocatalysts that endogenously or recombinantly express the necessary enzymes.

| Enzyme | EC Number | Function |

| Deoxyriboaldolase (DERA) | 4.1.2.4 | Catalyzes the reversible aldol condensation of D-glyceraldehyde 3-phosphate and acetaldehyde to form DR5P. |

| Triosephosphate Isomerase (TPI) | 5.3.1.1 | Interconverts D-glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (DHAP). |

Signaling Pathway for DR5P Synthesis

The synthesis of DR5P is elegantly linked to central carbon metabolism, utilizing intermediates from glycolysis. The following diagram illustrates the enzymatic reaction for DR5P synthesis.

Conversion of DR5P to 2-Deoxyribonucleoside Triphosphates (dNTPs)

Once synthesized, DR5P enters a pathway to be converted into dNTPs. This involves its conversion to a deoxyribonucleoside monophosphate, followed by two sequential phosphorylation steps.

Enzymatic Pathway to dNTPs

The conversion of DR5P to a dNTP involves the following key enzymatic steps:

-

Isomerization: Phosphopentomutase (PPM) catalyzes the conversion of 2-deoxyribose 5-phosphate to 2-deoxyribose 1-phosphate.

-

Nucleoside Formation: A nucleoside phosphorylase then attaches a purine or pyrimidine base to 2-deoxyribose 1-phosphate to form a deoxyribonucleoside monophosphate (dNMP).

-

First Phosphorylation: A nucleoside monophosphate kinase (NMK) transfers a phosphate group from ATP to the dNMP, forming a deoxyribonucleoside diphosphate (dNDP).

-

Second Phosphorylation: A nucleoside diphosphate kinase (NDPK) transfers a phosphate group from ATP to the dNDP, yielding the final deoxyribonucleoside triphosphate (dNTP).

Signaling Pathway from DR5P to dNTP

The following diagram illustrates the multi-step enzymatic conversion of DR5P into a generic dNTP.

Role in Genetic Information: The Building Blocks of DNA

Deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP) are the immediate precursors for DNA synthesis. During DNA replication, DNA polymerases catalyze the incorporation of these dNTPs into a growing DNA strand, using an existing DNA strand as a template. The energy required for the formation of the phosphodiester bond is derived from the cleavage of the two terminal phosphate groups of the dNTP.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the synthesis of dNTPs starting from DR5P.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Source Organism |

| Deoxyriboaldolase (DERA) | 2-Deoxyribose 5-phosphate | 0.04 | 35 | Escherichia coli |

| D-Glyceraldehyde 3-phosphate | 0.25 | - | Escherichia coli | |

| Acetaldehyde | 0.08 | - | Escherichia coli | |

| Nucleoside Diphosphate Kinase (NDPK) | TDP (Thymidine diphosphate) | 0.09 | 1100 | Dictyostelium |

| 3'-deoxyTDP | 0.22 | 7.3 | Dictyostelium |

Note: Kinetic parameters can vary significantly depending on the source of the enzyme and reaction conditions.[5]

Table 2: Cellular Concentrations of dNTPs

| dNTP | Concentration in Proliferating Cells (µM) |

| dATP | 10 - 100 |

| dGTP | 10 - 100 |

| dCTP | 10 - 100 |

| dTTP | 10 - 100 |

Experimental Protocols

Recombinant Expression and Purification of Deoxyriboaldolase (DERA)

This protocol describes the expression of His-tagged DERA in E. coli and its subsequent purification.[6][7][8]

Materials:

-

E. coli strain (e.g., BL21(DE3)) transformed with a DERA expression vector (e.g., pET vector with an N-terminal His-tag).

-

LB medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 10% glycerol, 2 mM DTT).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (Lysis buffer with 20 mM imidazole).

-

Elution buffer (Lysis buffer with 250 mM imidazole).

Procedure:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25 °C).

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged DERA with elution buffer.

-

Analyze the purity of the eluted fractions by SDS-PAGE.

-

Pool the pure fractions and dialyze against a suitable storage buffer.

Enzymatic Synthesis of 2-Deoxyribose 5-Phosphate (DR5P)

This protocol utilizes purified DERA for the synthesis of DR5P.[9][10]

Materials:

-

Purified DERA enzyme.

-

D-Glyceraldehyde 3-phosphate (G3P).

-

Acetaldehyde.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5).

Procedure:

-

Prepare a reaction mixture containing G3P and acetaldehyde in the reaction buffer.

-

Equilibrate the reaction mixture to the optimal temperature for DERA activity (typically 25-37 °C).

-

Initiate the reaction by adding the purified DERA enzyme.

-

Incubate the reaction for a set period (e.g., 2-24 hours) with gentle agitation.

-

Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or a colorimetric assay for pentoses).

-

Terminate the reaction by heat inactivation of the enzyme or by adding a quenching agent.

Purification of DR5P by Ion-Exchange Chromatography

This protocol describes the purification of the negatively charged DR5P from the reaction mixture.[11][12][13]

Materials:

-

Anion-exchange chromatography column (e.g., DEAE-Sepharose or a strong anion exchanger).

-

Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

High salt buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 1 M NaCl).

Procedure:

-

Equilibrate the anion-exchange column with the low salt buffer.

-

Load the DR5P synthesis reaction mixture onto the column.

-

Wash the column with several column volumes of the low salt buffer to remove unbound components.

-

Elute the bound DR5P using a linear gradient of increasing salt concentration (from low to high salt buffer).

-

Collect fractions and analyze for the presence of DR5P.

-

Pool the fractions containing pure DR5P and desalt if necessary.

In Vitro DNA Synthesis Assay

This assay can be used to confirm the biological activity of the synthesized dNTPs.[14]

Materials:

-

DNA template and primer.

-

DNA polymerase (e.g., Taq polymerase or Klenow fragment).

-

Reaction buffer for the DNA polymerase.

-

Synthesized dNTPs and control commercial dNTPs.

-

Agarose gel electrophoresis equipment.

Procedure:

-

Set up a series of PCR or primer extension reactions. Include a positive control with commercial dNTPs and a negative control lacking one or more dNTPs.

-

In the test reactions, use the synthesized dNTPs.

-

Perform the thermocycling or incubation according to the DNA polymerase manufacturer's instructions.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Successful DNA synthesis, indicated by the presence of a product of the expected size, confirms the functionality of the synthesized dNTPs.

Visualizations of Workflows and Relationships

Experimental Workflow for DR5P Synthesis and Purification

Relationship between DR5P Pathway and De Novo/Salvage Pathways

Conclusion

2-Deoxyribose 5-triphosphate and its precursor, 2-Deoxyribose 5-phosphate, are central molecules in the metabolic pathways that provide the building blocks for DNA. Understanding the enzymatic synthesis and regulation of these compounds is crucial for research in molecular biology, drug development targeting DNA replication, and the diagnosis and treatment of genetic disorders. The protocols and data presented in this guide offer a valuable resource for scientists and researchers working in these areas.

References

- 1. madridge.org [madridge.org]

- 2. umpir.ump.edu.my [umpir.ump.edu.my]

- 3. 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxyribose-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 5. Rational engineering of 2-deoxyribose-5-phosphate aldolases for the biosynthesis of (R)-1,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DERA Enzyme E.Coli Recombinant | Deoxyriboaldolase | ProSpec [prospecbio.com]

- 7. Construction of Deoxyriboaldolase-Overexpressing Escherichia coli and Its Application to 2-Deoxyribose 5-Phosphate Synthesis from Glucose and Acetaldehyde for 2′-Deoxyribonucleoside Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. raybiotech.com [raybiotech.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Ion exchange purification of ribose-5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. med.unc.edu [med.unc.edu]

- 13. bio-works.com [bio-works.com]

- 14. Protection-free One-pot Synthesis of 2′-Deoxynucleoside 5′-Triphosphates and DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Understanding the Charge State of dNTPs in Physiological Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the charge state of deoxyribonucleoside triphosphates (dNTPs) in physiological buffers. An understanding of the ionization state of these fundamental building blocks of DNA is critical for researchers in various fields, including molecular biology, biochemistry, and pharmacology, as it influences their interactions with enzymes, metal ions, and other molecules.

The Ionizable Groups of dNTPs

Deoxyribonucleoside triphosphates are complex molecules with multiple sites that can gain or lose protons, leading to a net charge that is highly dependent on the pH of the surrounding medium. The primary ionizable groups on a dNTP molecule are the triphosphate chain and the nucleobase itself.

-

The Triphosphate Chain: The triphosphate moiety of a dNTP has four ionizable hydroxyl groups. The first proton dissociates at a very low pH, with a pKa value around 1.0, meaning it is almost completely deprotonated at physiological pH.[1][2] The subsequent ionizations of the phosphate groups occur at higher pH values. The terminal gamma-phosphate has a pKa of approximately 6.5.[3]

-

The Nucleobases: Each of the four nucleobases (adenine, guanine, cytosine, and thymine) possesses ionizable groups.

-

Adenine and Cytosine: The primary amino groups on adenine and cytosine can be protonated at acidic pH. The pKa values for these groups are in the range of 3.6 to 4.3.[2] At physiological pH (around 7.4), these groups are predominantly in their neutral, unprotonated form.

-

Guanine and Thymine: Guanine has an acidic proton on its N1 nitrogen with a pKa value in the range of 9.2 to 9.6.[2][4] Thymine also has an acidic proton on its N3 nitrogen with a similar pKa range.[5] At physiological pH, these groups are overwhelmingly in their protonated, neutral form.

-

Quantitative Analysis of dNTP Charge State at Physiological pH

The net charge of a dNTP molecule at a specific pH can be estimated using the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the protonated and deprotonated forms of an ionizable group.[6][7][8][9][10]

Net Charge (Z) = Σ [Charge of deprotonated form * fraction deprotonated] + Σ [Charge of protonated form * fraction protonated]

At a physiological pH of 7.4, the charge state of each dNTP can be summarized as follows:

| dNTP | Ionizable Group | pKa | Charge at pH 7.4 | Contribution to Net Charge |

| dATP | α,β-phosphates (1st H⁺) | ~1.0 | Deprotonated | -2 |

| γ-phosphate (2nd H⁺) | ~6.5 | Deprotonated | -1 | |

| γ-phosphate (3rd H⁺) | ~6.5 | Deprotonated | -1 | |

| Adenine (N1-H⁺) | ~3.8 | Deprotonated | 0 | |

| Net Charge of dATP | ~ -4 | |||

| dGTP | α,β-phosphates (1st H⁺) | ~1.0 | Deprotonated | -2 |

| γ-phosphate (2nd H⁺) | ~6.5 | Deprotonated | -1 | |

| γ-phosphate (3rd H⁺) | ~6.5 | Deprotonated | -1 | |

| Guanine (N1-H) | ~9.4 | Protonated | 0 | |

| Net Charge of dGTP | ~ -4 | |||

| dCTP | α,β-phosphates (1st H⁺) | ~1.0 | Deprotonated | -2 |

| γ-phosphate (2nd H⁺) | ~6.5 | Deprotonated | -1 | |

| γ-phosphate (3rd H⁺) | ~6.5 | Deprotonated | -1 | |

| Cytosine (N3-H⁺) | ~4.2 | Deprotonated | 0 | |

| Net Charge of dCTP | ~ -4 | |||

| dTTP | α,β-phosphates (1st H⁺) | ~1.0 | Deprotonated | -2 |

| γ-phosphate (2nd H⁺) | ~6.5 | Deprotonated | -1 | |

| γ-phosphate (3rd H⁺) | ~6.5 | Deprotonated | -1 | |

| Thymine (N3-H) | ~9.9 | Protonated | 0 | |

| Net Charge of dTTP | ~ -4 |

Note: The pKa values are approximate and can be influenced by factors such as ionic strength and temperature. The net charge is therefore an estimation.

Experimental Determination of dNTP Charge State

Several experimental techniques can be employed to determine the pKa values and the net charge of dNTPs in solution.

Potentiometric Titration

Potentiometric titration is a classical method used to determine the pKa values of ionizable groups.[11][12][13] The technique involves the gradual addition of a titrant (an acid or a base) to a solution of the dNTP while monitoring the potential difference between an indicator electrode and a reference electrode.[11][12]

Detailed Methodology:

-

Sample Preparation: Prepare a solution of the dNTP of interest at a known concentration (e.g., 1-10 mM) in deionized water. It is crucial to use CO2-free water to avoid interference from carbonic acid.

-

Titration Setup: Use a calibrated pH meter with a combination glass electrode or separate indicator (glass) and reference (e.g., Ag/AgCl) electrodes.[14] The titration is typically performed using an automated titrator for precise delivery of the titrant.

-

Titrant: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

Titration Procedure:

-

Place the dNTP solution in a thermostatted vessel and stir continuously.

-

Add the titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve.

-

The equivalence points, where the slope of the curve is steepest, indicate the complete neutralization of an ionizable group. The first and second derivatives of the titration curve can be used to accurately determine the equivalence points.[13]

-

Capillary Electrophoresis

Capillary electrophoresis (CE) separates molecules based on their electrophoretic mobility, which is directly related to their charge-to-size ratio.[15] By analyzing the migration time of a dNTP at different pH values, its effective charge and pKa values can be determined.

Detailed Methodology:

-

Instrumentation: A capillary electrophoresis system equipped with a UV detector is required. Fused-silica capillaries are commonly used.[16]

-

Buffer Preparation: Prepare a series of background electrolytes (buffers) with a range of pH values (e.g., from pH 2 to 11) and a constant ionic strength. Phosphate or borate buffers are common choices.

-

Capillary Conditioning: Before the first use, and between runs, the capillary is typically flushed with a sequence of solutions, such as 1 M NaOH, 0.1 M NaOH, and the running buffer, to ensure a consistent surface charge on the capillary wall.[17]

-

Sample Injection: The dNTP sample is introduced into the capillary by either hydrodynamic or electrokinetic injection for a short duration.[18]

-

Electrophoresis: A high voltage (e.g., 10-30 kV) is applied across the capillary, causing the charged dNTP molecules to migrate towards the electrode of opposite polarity.[18]

-

Detection: The dNTPs are detected as they pass through a window in the capillary, typically by UV absorbance at 260 nm. The time it takes for the dNTP to reach the detector is its migration time.

-

Data Analysis:

-

The electrophoretic mobility (μ_ep) of the dNTP is calculated from its migration time.

-

A plot of the electrophoretic mobility versus the pH of the buffer is generated.

-

This plot will have a sigmoidal shape for each ionization, and the pKa value is the pH at the inflection point of the curve.

-

31P NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful, non-invasive technique that can provide detailed information about the chemical environment of each phosphate group in a dNTP.[19] The chemical shift of each phosphorus nucleus (α, β, and γ) is sensitive to its protonation state.[20]

Detailed Methodology:

-

Sample Preparation: Prepare a series of dNTP samples (typically in D₂O for the NMR lock) buffered at different pH values covering the range of interest. A constant ionic strength should be maintained across all samples.

-

NMR Spectroscopy:

-

Acquire ³¹P NMR spectra for each sample using a high-field NMR spectrometer.

-

Proton decoupling is typically used to simplify the spectra by removing the couplings between phosphorus and hydrogen nuclei.

-

-

Data Analysis:

-

Identify the resonance signals corresponding to the α, β, and γ phosphates in each spectrum. The chemical shifts of these signals will change as a function of pH.

-

Plot the chemical shift of a specific phosphate group (e.g., the γ-phosphate) against the pH of the sample.

-

The resulting titration curve will be sigmoidal, and the pKa for that phosphate group can be determined by fitting the data to the appropriate equation, with the pKa being the pH at the inflection point.[21][22]

-

Visualizing dNTP Ionization and Experimental Workflows

Signaling Pathway of dNTP Ionization

Caption: Ionization states of dNTP functional groups at physiological pH.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining dNTP pKa values via potentiometric titration.

Logical Relationship for Charge Calculation

Caption: Logical flow for calculating the net charge of a dNTP.

Conclusion